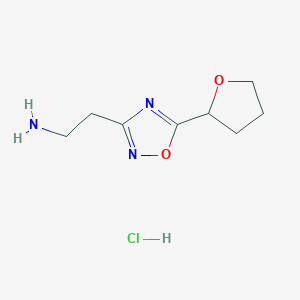

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound that features a tetrahydrofuran ring, an oxadiazole ring, and an ethanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-

Actividad Biológica

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a heterocyclic compound characterized by the presence of a tetrahydrofuran ring and an oxadiazole moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C8H14ClN3O and is known for its diverse applications in biological research and drug development. Its synthesis typically involves the cyclization of tetrahydrofuran derivatives with appropriate hydrazides under specific reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antiviral properties.

- Receptor Binding : The methanamine group enhances binding affinity to specific receptors, which may lead to altered cellular responses.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxadiazole compounds, including derivatives similar to this compound, demonstrating effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .

Antioxidant Properties

In vitro studies using the DPPH radical scavenging assay revealed that oxadiazole derivatives possess antioxidant activity. The compound showed a significant percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties in vivo. In a carrageenan-induced paw edema model, it exhibited edema inhibition ranging from 23.6% to 82.3% at a dose of 25 mg/kg, compared to indomethacin which showed 48.3% inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups on the oxadiazole ring enhances biological activity. Compounds with halogen substitutions (fluoro, chloro) exhibited improved potency against various biological targets .

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | - | Antimicrobial | 20 |

| B | - | Antioxidant | 15 |

| C | - | Anti-inflammatory | 25 |

Case Study 1: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing the tetrahydrofuran moiety exhibited enhanced antimicrobial activity compared to those without it .

Case Study 2: Antioxidant Activity

A series of experiments were conducted to evaluate the antioxidant potential of oxadiazole derivatives. The findings suggested that structural modifications significantly influenced the radical scavenging ability, with certain substitutions leading to up to 87% scavenging efficiency at optimal concentrations .

Propiedades

IUPAC Name |

2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6;/h6H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAHVKDQGWQMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.